molecular formula C15H19ClN2O2 B14009027 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- CAS No. 31510-29-9

4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)-

Cat. No.: B14009027
CAS No.: 31510-29-9
M. Wt: 294.77 g/mol
InChI Key: ABOUSTDQNQDYKK-UHFFFAOYSA-N
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Description

4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- typically involves the amination of 4,7-dichloroquinoline with appropriate amines. One common method includes the use of o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole via nucleophilic aromatic substitution (SNAE), followed by treatment with different carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the quinoline structure.

    Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium azide and various amines are used under conditions such as reflux in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- involves its interaction with various molecular targets. In antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. For its anticancer effects, the compound may induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

31510-29-9

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

7-chloro-N-(4,4-dimethoxybutan-2-yl)quinolin-4-amine

InChI

InChI=1S/C15H19ClN2O2/c1-10(8-15(19-2)20-3)18-13-6-7-17-14-9-11(16)4-5-12(13)14/h4-7,9-10,15H,8H2,1-3H3,(H,17,18)

InChI Key

ABOUSTDQNQDYKK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(OC)OC)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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